N-(1-cyanocyclohexyl)-2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Description
The compound N-(1-cyanocyclohexyl)-2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide (hereafter referred to as the target compound) is a triazole-acetamide hybrid featuring a 1,2,4-triazole core substituted with a 2-fluorophenyl group at position 5 and a 2-phenylethyl group at position 4. The acetamide moiety is functionalized with a 1-cyanocyclohexyl group connected via a sulfanyl linkage. Its molecular formula is C₂₄H₂₃FN₆OS, with a molecular weight of approximately 462.54 g/mol .
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5OS/c26-21-12-6-5-11-20(21)23-29-30-24(31(23)16-13-19-9-3-1-4-10-19)33-17-22(32)28-25(18-27)14-7-2-8-15-25/h1,3-6,9-12H,2,7-8,13-17H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOGYHSHMVQRKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CSC2=NN=C(N2CCC3=CC=CC=C3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that the compound is a part of the 1,2,4-triazole class. Compounds in this class are known to interact with their targets, leading to various biochemical changes. The exact nature of these interactions and the resulting changes for AKOS007938322 specifically are yet to be elucidated.
Comparison with Similar Compounds
Structural Features :
- The triazole ring likely adopts a planar conformation, as observed in related 1,2,4-triazole derivatives (e.g., dihedral angles < 10° relative to adjacent substituents) .
- The 2-phenylethyl substituent may contribute to π-π stacking interactions in biological targets.
- The 1-cyanocyclohexyl group introduces steric bulk and metabolic stability compared to smaller alkyl substituents .
Synthesis :
While direct synthesis details are unavailable, analogous compounds (e.g., ) suggest microwave-assisted methods for triazole-acetamide hybrids, reducing reaction times to 10–30 minutes with yields >75% .
Comparative Analysis with Analogous Compounds
Structural and Functional Comparisons
The table below compares the target compound with structurally related 1,2,4-triazole-acetamide derivatives:
Key Research Findings
Anti-HIV Activity :
- The bromophenyl analog (C₁₉H₂₄BrN₅OS) demonstrated anti-HIV-1 activity (EC₅₀ = 2.3 μM), suggesting that triazole-acetamides may target viral entry or replication . The target compound’s fluorophenyl and phenylethyl groups could enhance binding to similar targets.
Orco Agonism :
- VUAA-1 and OLC-12 are potent insect olfactory receptor (Orco) agonists, indicating applications in insect repellency . The target compound’s 2-phenylethyl substituent may mimic these agonists’ hydrophobic interactions.
Structural Stability :
- X-ray data for N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide revealed a planar triazole ring with a dihedral angle of 7.8° between the triazole and phenyl groups, stabilizing interactions with hydrophobic pockets .
Q & A
Basic Research Questions
What are the recommended synthetic routes for N-(1-cyanocyclohexyl)-2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this triazole-containing acetamide derivative typically involves:
Triazole Core Formation : Cyclocondensation of thiosemicarbazide derivatives with substituted phenyl groups under reflux conditions (e.g., ethanol, 80°C) .
Sulfanyl-Acetamide Coupling : Thiol-alkylation reactions using bromoacetamide intermediates, optimized with bases like K₂CO₃ in DMF at 60°C .
Cyanocyclohexyl Introduction : Nucleophilic substitution or amidation reactions with 1-cyanocyclohexylamine, requiring anhydrous conditions to prevent hydrolysis .
Key Optimization Parameters :
- Solvent polarity (DMF > acetone for higher yields).
- Temperature control (60–80°C minimizes by-products).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a multi-technique approach:
- ¹H/¹³C NMR : Identify substituent environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, triazole carbons at δ 150–160 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray Crystallography (if crystals form): Resolve bond lengths/angles (e.g., triazole ring planarity, C–S bond ~1.78 Å) .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 2-fluorophenyl and 2-phenylethyl substituents?
Methodological Answer:
- Comparative Analog Synthesis : Replace 2-fluorophenyl with 4-fluorophenyl or 2-phenylethyl with propyl/allyl groups to assess steric/electronic effects .
- Biological Assays :
- Data Analysis : Correlate substituent hydrophobicity (logP) with activity using QSAR models .
What strategies resolve contradictory bioactivity data across in vitro and in vivo models for this compound?
Methodological Answer:
- Metabolic Stability Testing : Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the cyanocyclohexyl group) .
- Formulation Adjustments : Use PEGylated nanoparticles or liposomes to enhance bioavailability in vivo .
- Target Engagement Studies : Employ CRISPR-Cas9 knockouts or fluorescent probes to validate on-target effects .
How can molecular docking simulations guide the optimization of this compound for selective kinase inhibition?
Methodological Answer:
- Target Selection : Prioritize kinases with ATP-binding pockets accommodating bulky substituents (e.g., JAK2, EGFR).
- Docking Workflow :
- Prepare protein structures (PDB: 4YTT for JAK2).
- Parameterize the ligand (AMBER force field).
- Simulate binding poses focusing on hydrogen bonds (triazole N–H with kinase backbone) and π-π stacking (fluorophenyl with Phe residue) .
- Validation : Compare docking scores (Glide XP) with experimental IC₅₀ values to refine scoring functions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
